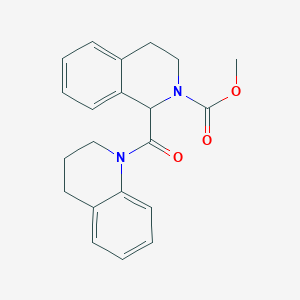
methyl 1-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C21H22N2O3 and its molecular weight is 350.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of action
Tetrahydroquinolines and tetrahydroisoquinolines are often found in biologically active compounds and drugs . They can interact with various targets, including enzymes and receptors, depending on their specific structures and functional groups .
Mode of action
The mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might inhibit or enhance the enzyme’s activity. If the target is a receptor, the compound might act as an agonist or antagonist .
Biochemical pathways
These compounds can be involved in various biochemical pathways, depending on their specific targets. For example, some tetrahydroisoquinolines are known to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the synthesis of epinephrine .
Activité Biologique
Methyl 1-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H22N2O3
- Molecular Weight : 350.418 g/mol
- CAS Number : 1396555-61-5
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Tetrahydroquinolines and tetrahydroisoquinolines are known to influence several biological targets:
- Enzyme Inhibition : The compound may inhibit or enhance the activity of specific enzymes. For instance, it has been noted that some tetrahydroisoquinolines inhibit phenylethanolamine N-methyltransferase (PNMT), which is involved in the synthesis of epinephrine.
- Receptor Interaction : The compound might act as an agonist or antagonist at various receptors, contributing to its pharmacological effects.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Neuroprotective Effects : Similar compounds have shown neuroprotective properties against dopaminergic neurotoxins. For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (a related compound) has been reported to protect dopaminergic neurons from neurotoxic damage associated with Parkinson's disease . This suggests a potential for the compound in neurodegenerative disease therapies.
- Antioxidant Activity : The compound may exhibit antioxidant properties by inducing the expression of antioxidant enzymes, thereby mitigating oxidative stress in neuronal cells .
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity of tetrahydroisoquinoline derivatives:
Structural Activity Relationship (SAR)
The SAR studies indicate that modifications on the tetrahydroisoquinoline scaffold can significantly influence biological activity. For instance:
- Substituents on the Isoquinoline Ring : Altering substituents can enhance receptor affinity or selectivity for specific enzymes.
- Chirality : Stereochemistry plays a crucial role in the biological activity of these compounds; for example, certain stereoisomers exhibit markedly different effects on neuronal protection .
Propriétés
IUPAC Name |
methyl 1-(3,4-dihydro-2H-quinoline-1-carbonyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-26-21(25)23-14-12-15-7-2-4-10-17(15)19(23)20(24)22-13-6-9-16-8-3-5-11-18(16)22/h2-5,7-8,10-11,19H,6,9,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUNUNZUEWBPOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=CC=CC=C2C1C(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














